molecular formula C5H13O2Si B037029 Diethoxymethylsilane CAS No. 2031-62-1

Diethoxymethylsilane

Cat. No.: B037029
CAS No.: 2031-62-1
M. Wt: 133.24 g/mol
InChI Key: GAURFLBIDLSLQU-UHFFFAOYSA-N
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Properties

InChI

InChI=1S/C5H13O2Si/c1-4-6-8(3)7-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAURFLBIDLSLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893418
Record name Diethoxy(methyl)silane
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Molecular Weight

133.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Liquid; [Alfa Aesar MSDS]
Record name Silane, diethoxymethyl-
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Record name Methyldiethoxysilane
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CAS No.

2031-62-1
Record name Silane, diethoxymethyl-
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Record name Diethoxymethylsilane
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Record name Silane, diethoxymethyl-
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Record name Diethoxy(methyl)silane
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Record name Diethoxy(methyl)silane
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Customer
Q & A

ANone: The molecular formula of methyldiethoxysilane is CH3HSi(OCH2CH3)2 and its molecular weight is 148.28 g/mol.

ANone: Methyldiethoxysilane can be characterized using various spectroscopic techniques:

  • Infrared Spectroscopy (IR): IR spectra help identify functional groups like Si–O, Si–H, C–H, and C–O bonds. []
  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 29Si NMR provide detailed information about the structure and bonding environment of the molecule. [, , , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying methyldiethoxysilane in a mixture and determining its purity. []
  • Electrospray Ionization-Mass Spectrometry (ESI-MS): This technique provides information about the molecular weight and fragmentation pattern of methyldiethoxysilane and its oligomers. []

ANone: Methyldiethoxysilane can be synthesized via several methods:

  • Alcoholysis of Methyldichlorosilane: This method involves reacting methyldichlorosilane (CH3SiHCl2) with ethanol (CH3CH2OH) in the presence of a solvent. [, ]
  • Reaction of Triethylorthoformate and Polyhydrogensiloxane: This method involves reacting triethylorthoformate (TEOF) with polyhydrogensiloxane (PMHS) in the presence of a catalyst. []

ANone: Methyldiethoxysilane undergoes several key reactions:

  • Hydrolysis and Condensation: These reactions are crucial for forming siloxane bonds (Si–O–Si) and creating silicone polymers or hybrid materials. [, , ] The rate of hydrolysis and condensation is influenced by factors like pH, temperature, and the presence of catalysts.
  • Hydrosilylation: Methyldiethoxysilane can participate in hydrosilylation reactions with unsaturated compounds like styrene and acetylene, using platinum catalysts. This reaction forms new Si–C bonds and introduces new functionalities. [, ]
  • Catalytic Cracking: In the presence of catalysts and high temperatures, methyldiethoxysilane undergoes catalytic cracking, leading to the deposition of silicon-containing species and the reduction of pore sizes in materials like zeolites. [, ]

ANone: Methyldiethoxysilane finds diverse applications:

  • Precursor for Silicone Materials: It serves as a precursor for synthesizing various silicone materials, including resins, elastomers, and hybrid materials. [, , , , ]
  • Surface Modification: Due to its reactive groups (Si–H, Si–OCH2CH3), methyldiethoxysilane is used to modify the surface properties of materials like silica, glass, and nanoparticles. This modification can improve adhesion, hydrophobicity, and other properties. [, , , , ]
  • Membrane Modification: Methyldiethoxysilane is employed to modify zeolite membranes through catalytic cracking deposition, enhancing their selectivity for gas separation applications. [, , ]
  • Drug Delivery Systems: Research explores its use in creating mesoporous silica nanoparticles for drug delivery applications, leveraging its ability to form porous structures and be functionalized with various molecules. []

A:

  • Hydrolytic Stability: Methyldiethoxysilane is susceptible to hydrolysis in the presence of water, leading to the formation of silanol groups (Si–OH) and ethanol. The rate of hydrolysis depends on factors like pH, temperature, and the presence of catalysts. [, , ]
  • Thermal Stability: Methyldiethoxysilane exhibits moderate thermal stability. At elevated temperatures, it undergoes thermal degradation, leading to the formation of various volatile products. [, , ]

ANone:

  • Chemical Modification: Introducing bulky or electron-withdrawing groups onto the silicon atom can enhance hydrolytic and thermal stability. []
  • Incorporation into Hybrid Materials: Embedding methyldiethoxysilane within a stable matrix, like a polymer or inorganic network, can improve its overall stability. [, , , ]

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